![molecular formula C17H18N2O2S B5852496 N-[3-(acetylamino)phenyl]-2-(ethylthio)benzamide](/img/structure/B5852496.png)
N-[3-(acetylamino)phenyl]-2-(ethylthio)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(acetylamino)phenyl]-2-(ethylthio)benzamide, also known as AEB071, is a synthetic compound that has been extensively researched for its potential therapeutic applications. AEB071 belongs to the class of compounds known as protein kinase C (PKC) inhibitors, which have been shown to have various biological effects. In
Aplicaciones Científicas De Investigación
N-[3-(acetylamino)phenyl]-2-(ethylthio)benzamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and neurological disorders. N-[3-(acetylamino)phenyl]-2-(ethylthio)benzamide has been shown to have anti-inflammatory and immunosuppressive effects, which make it a promising candidate for the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. N-[3-(acetylamino)phenyl]-2-(ethylthio)benzamide has also been shown to inhibit the growth of cancer cells in vitro, making it a potential anticancer agent.
Mecanismo De Acción
N-[3-(acetylamino)phenyl]-2-(ethylthio)benzamide is a selective inhibitor of PKC, which is a family of enzymes that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. N-[3-(acetylamino)phenyl]-2-(ethylthio)benzamide binds to the catalytic domain of PKC and prevents its activation, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
N-[3-(acetylamino)phenyl]-2-(ethylthio)benzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-[3-(acetylamino)phenyl]-2-(ethylthio)benzamide inhibits the activation of T cells and B cells, leading to immunosuppression. N-[3-(acetylamino)phenyl]-2-(ethylthio)benzamide has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, N-[3-(acetylamino)phenyl]-2-(ethylthio)benzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(acetylamino)phenyl]-2-(ethylthio)benzamide has several advantages for lab experiments. It is a highly selective inhibitor of PKC, which allows for the study of PKC signaling pathways without interference from other enzymes. N-[3-(acetylamino)phenyl]-2-(ethylthio)benzamide is also a synthetic compound, which allows for easy synthesis and modification for structure-activity relationship studies. However, N-[3-(acetylamino)phenyl]-2-(ethylthio)benzamide has some limitations for lab experiments. It has poor solubility in water, which can limit its use in in vivo studies. In addition, N-[3-(acetylamino)phenyl]-2-(ethylthio)benzamide has a short half-life, which can limit its effectiveness in long-term studies.
Direcciones Futuras
There are several future directions for the research of N-[3-(acetylamino)phenyl]-2-(ethylthio)benzamide. One direction is to study the potential therapeutic applications of N-[3-(acetylamino)phenyl]-2-(ethylthio)benzamide in neurological disorders such as Alzheimer's disease and Parkinson's disease. N-[3-(acetylamino)phenyl]-2-(ethylthio)benzamide has been shown to have neuroprotective effects in animal models of these diseases, making it a promising candidate for further study. Another direction is to study the potential use of N-[3-(acetylamino)phenyl]-2-(ethylthio)benzamide in combination with other anticancer agents to enhance their effectiveness. Finally, further studies are needed to understand the long-term effects of N-[3-(acetylamino)phenyl]-2-(ethylthio)benzamide and its potential toxicity in vivo.
Conclusion:
In conclusion, N-[3-(acetylamino)phenyl]-2-(ethylthio)benzamide is a synthetic compound that has been extensively researched for its potential therapeutic applications. N-[3-(acetylamino)phenyl]-2-(ethylthio)benzamide is a selective inhibitor of PKC, which has various biochemical and physiological effects. N-[3-(acetylamino)phenyl]-2-(ethylthio)benzamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the research of N-[3-(acetylamino)phenyl]-2-(ethylthio)benzamide, including its potential use in neurological disorders and in combination with other anticancer agents.
Métodos De Síntesis
N-[3-(acetylamino)phenyl]-2-(ethylthio)benzamide is synthesized by the reaction of 3-aminoacetophenone with 2-bromoethylthiobenzamide in the presence of a base. The resulting compound is then acetylated to form N-[3-(acetylamino)phenyl]-2-(ethylthio)benzamide.
Propiedades
IUPAC Name |
N-(3-acetamidophenyl)-2-ethylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-3-22-16-10-5-4-9-15(16)17(21)19-14-8-6-7-13(11-14)18-12(2)20/h4-11H,3H2,1-2H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJWUGRQJLIFJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(acetylamino)phenyl]-2-(ethylsulfanyl)benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.